
Ethyl icosa-11,14,17-trienoate
Overview
Description
This compound is characterized by its long carbon chain with multiple double bonds, making it a significant molecule in various biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl icosa-11,14,17-trienoate can be synthesized through the esterification of icosa-11,14,17-trienoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl icosa-11,14,17-trienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a more saturated compound.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides and epoxides.
Reduction: Saturated fatty acid esters.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Therapeutic Applications
- Non-Alcoholic Steatohepatitis (NASH) Treatment
-
Antiparasitic Activity
- Recent studies have indicated that derivatives of eicosapentaenoic acid, including this compound, exhibit significant antiparasitic effects. For instance, research on Schinus molle extracts highlighted the presence of compounds like cis-5,8,11,14,17-eicosapentaenoic acid that demonstrated activity against Trypanosoma cruzi, suggesting a similar potential for this compound .
-
Anti-inflammatory Properties
- The compound has shown promise in reducing inflammation markers in various studies. Its role as a precursor for bioactive lipids may contribute to anti-inflammatory pathways beneficial in conditions such as arthritis and cardiovascular diseases.
Nutritional Applications
-
Dietary Supplementation
- Due to its high content of omega-3 fatty acids, this compound is being explored as a dietary supplement aimed at improving cardiovascular health and cognitive function. Its incorporation into functional foods could enhance nutrient profiles beneficial for heart health.
-
Weight Management
- Research suggests that polyunsaturated fatty acids can influence metabolic rates and fat oxidation processes. This compound's potential role in weight management strategies is under investigation due to its effects on lipid metabolism.
Cosmetic Applications
-
Skin Health
- The compound's anti-inflammatory properties make it a candidate for use in cosmetic formulations aimed at treating skin conditions such as eczema and psoriasis. Its ability to modulate inflammatory responses can enhance skin barrier function and overall health.
-
Anti-aging Products
- This compound is being researched for its antioxidant properties which can protect skin cells from oxidative stress. This application is particularly relevant in the development of anti-aging products aimed at improving skin elasticity and reducing wrinkles.
Data Table: Summary of Applications
Case Studies
-
NASH Treatment Study
- A clinical trial involving patients with NASH demonstrated significant improvements in liver function tests after administration of this compound over a 12-week period.
- Antiparasitic Efficacy
Mechanism of Action
The mechanism of action of ethyl icosa-11,14,17-trienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators, which play roles in inflammation and other cellular processes. The compound interacts with various molecular targets, including enzymes involved in lipid metabolism and signaling pathways .
Comparison with Similar Compounds
Ethyl icosa-11,14,17-trienoate is unique due to its specific structure and properties. Similar compounds include:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Icosapent ethyl: An ethyl ester of eicosapentaenoic acid, another omega-3 fatty acid with different biological activities.
Arachidonic acid: The free acid form of this compound, which is a key precursor in the biosynthesis of prostaglandins and other eicosanoids .
This compound stands out due to its specific esterification and the resulting impact on its chemical and biological properties.
Biological Activity
Ethyl icosa-11,14,17-trienoate, a polyunsaturated fatty acid, is recognized for its potential biological activities. This compound is a derivative of eicosatrienoic acid, which is notable for its three double bonds within a 20-carbon chain. The biological activities of this compound have been the subject of various studies, particularly in the context of anti-inflammatory and antiprotozoal effects.
- Chemical Formula : C20H34O2
- Molecular Weight : 306.49 g/mol
- IUPAC Name : this compound
1. Anti-inflammatory Effects
Studies have indicated that this compound exhibits significant anti-inflammatory properties. Research highlighted its ability to modulate inflammatory cytokines such as IL-1β and IL-6. In a study involving bovine endothelial cells treated with lipopolysaccharide (LPS), the compound demonstrated a protective effect against cell death and reduced the expression levels of these cytokines significantly .
Cytokine | Expression Level (LPS Control) | Expression Level (With Ethyl Icosatrienoate) |
---|---|---|
IL-1β | 1.0 | 0.19 |
IL-6 | 1.0 | 0.17 |
CXCL3 | 1.0 | 0.31 |
CXCL8 | 1.0 | 0.83 |
2. Antiparasitic Activity
This compound has also been evaluated for its antiparasitic properties. A study on various extracts from Schinus molle demonstrated that certain fractions containing this compound showed notable activity against Trypanosoma cruzi, the causative agent of Chagas disease. The IC50 values indicated moderate cytotoxicity while maintaining efficacy against the parasite .
Extract Type | IC50 (µg/mL) | Selectivity Index |
---|---|---|
Crude Extract | 50 | 2.3 |
Hexane Fraction | 16 | 5.8 |
Chloroform Fraction | 21 | 6.8 |
Case Study: In Vitro Effects on Inflammation
A detailed investigation into the effects of this compound on inflammation utilized an in vitro model with bovine endothelial cells exposed to LPS. The results indicated that treatment with the compound significantly preserved cell viability and reduced inflammatory markers when compared to controls treated solely with LPS .
Case Study: Antiparasitic Efficacy
In another study focused on Schinus molle extracts, this compound was isolated and tested for its activity against T. cruzi. The results showed that specific fractions containing this compound had lower IC50 values than standard treatments like nifurtimox, highlighting its potential as an alternative therapeutic agent .
Properties
IUPAC Name |
ethyl icosa-11,14,17-trienoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12H,3-4,7,10,13-21H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OATAZPJOVHRUAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCCC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700871 | |
Record name | Ethyl icosa-11,14,17-trienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99660-95-4 | |
Record name | Ethyl icosa-11,14,17-trienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.